molecular formula C12H12F2O4 B7992605 Ethyl 3,5-difluoro-2-ethoxybenzoylformate

Ethyl 3,5-difluoro-2-ethoxybenzoylformate

Cat. No.: B7992605
M. Wt: 258.22 g/mol
InChI Key: CBACWYUSYPTJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,5-difluoro-2-ethoxybenzoylformate is an organic compound with the molecular formula C12H12F2O4 It is a derivative of benzoylformate, characterized by the presence of ethoxy and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-difluoro-2-ethoxybenzoylformate typically involves the esterification of 3,5-difluoro-2-ethoxybenzoic acid with ethyl formate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-difluoro-2-ethoxybenzoylformate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,5-difluoro-2-ethoxybenzoic acid, while reduction could produce ethyl 3,5-difluoro-2-ethoxybenzyl alcohol.

Scientific Research Applications

Ethyl 3,5-difluoro-2-ethoxybenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,5-difluoro-2-ethoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and difluoro substituents can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-difluorobenzoylformate: Lacks the ethoxy group, which can affect its reactivity and applications.

    Ethyl 2-ethoxybenzoate: Does not have the difluoro substituents, leading to different chemical properties and uses.

Uniqueness

Ethyl 3,5-difluoro-2-ethoxybenzoylformate is unique due to the combination of ethoxy and difluoro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

ethyl 2-(2-ethoxy-3,5-difluorophenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c1-3-17-11-8(5-7(13)6-9(11)14)10(15)12(16)18-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBACWYUSYPTJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)C(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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